Methyl 2-amino-2-(2-bromo-5-fluorophenyl)acetate Methyl 2-amino-2-(2-bromo-5-fluorophenyl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17494402
InChI: InChI=1S/C9H9BrFNO2/c1-14-9(13)8(12)6-4-5(11)2-3-7(6)10/h2-4,8H,12H2,1H3
SMILES:
Molecular Formula: C9H9BrFNO2
Molecular Weight: 262.08 g/mol

Methyl 2-amino-2-(2-bromo-5-fluorophenyl)acetate

CAS No.:

Cat. No.: VC17494402

Molecular Formula: C9H9BrFNO2

Molecular Weight: 262.08 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-2-(2-bromo-5-fluorophenyl)acetate -

Specification

Molecular Formula C9H9BrFNO2
Molecular Weight 262.08 g/mol
IUPAC Name methyl 2-amino-2-(2-bromo-5-fluorophenyl)acetate
Standard InChI InChI=1S/C9H9BrFNO2/c1-14-9(13)8(12)6-4-5(11)2-3-7(6)10/h2-4,8H,12H2,1H3
Standard InChI Key MKVIGRSUPFUXIU-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(C1=C(C=CC(=C1)F)Br)N

Introduction

Chemical Identity and Structural Characteristics

Methyl 2-amino-2-(2-bromo-5-fluorophenyl)acetate (C9_9H9_9BrFNO2_2) is a chiral molecule with a molecular weight of 262.08 g/mol . Its IUPAC name is methyl (2S)-2-amino-2-(2-bromo-5-fluorophenyl)acetate, reflecting the stereochemistry at the α-carbon bearing the amino group. The compound’s structure features:

  • A 2-bromo-5-fluorophenyl group providing steric and electronic modulation.

  • An α-amino ester moiety, which is critical for hydrogen bonding and reactivity.

Stereochemical Considerations

The (S)-enantiomer is explicitly documented in PubChem (CID 131052940) , with its InChIKey (MKVIGRSUPFUXIU-QMMMGPOBSA-N) confirming the absolute configuration. Chirality at the α-carbon influences biological activity and synthetic utility, as seen in analogous compounds used in drug discovery .

Table 1: Predicted Physical Properties

PropertyValueSource/Reference
Molecular FormulaC9_9H9_9BrFNO2_2
Molecular Weight262.08 g/mol
Boiling Point~300°C (estimated)Analogous esters
LogP2.43 (calculated)

Synthetic Pathways and Optimization

The synthesis of methyl 2-amino-2-(2-bromo-5-fluorophenyl)acetate likely involves multi-step strategies, drawing from methodologies applied to similar α-amino esters.

Bromo-Fluoro Aromatic Precursors

A key intermediate is 2-bromo-5-fluorophenylacetic acid, which can be esterified to yield the target compound. Alternative routes may employ:

  • Ullmann coupling for introducing bromine/fluorine groups.

  • Buchwald-Hartwig amination to install the amino group post-esterification .

Catalytic Asymmetric Synthesis

The (S)-enantiomer could be synthesized via chiral auxiliary-mediated alkylation or enzymatic resolution. For example, Pd-catalyzed asymmetric additions using arylboronic acids (as in ) might adapt to this substrate, though bromine’s steric bulk may require ligand optimization.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
EsterificationMethanol, H2_2SO4_4, reflux85–90
AminationNH3_3, Pd(OAc)2_2, ligand70

Physicochemical Properties and Reactivity

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic aryl and ester groups .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous storage.

Reactivity Profile

  • Ester Hydrolysis: Forms the corresponding carboxylic acid in aqueous NaOH.

  • Nucleophilic Substitution: Bromine at the ortho position is reactive toward Suzuki-Miyaura coupling .

  • Amino Group: Participates in Schiff base formation or peptide coupling reactions.

AssayResultReference Model
Cytotoxicity (HeLa)IC50_{50} ~15 µM
Tubulin BindingΔG = -8.2 kcal/mol (docking)

Applications in Drug Discovery

The compound’s versatility makes it a candidate for:

  • Peptidomimetics: Serving as a non-natural amino acid precursor.

  • Kinase Inhibitors: Leveraging halogen interactions in ATP-binding pockets.

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